Predicted Lipophilicity Shift: 3,5-Dimethylpiperidine vs. 4-Methylpiperidine Analog
The target compound's 3,5-dimethylpiperidine substitution increases calculated logP by approximately +0.4 to +0.6 units relative to the 4-methylpiperidine analog (K781-9329), as estimated by AlogP and XLogP3 consensus methods . This shift predicts enhanced membrane partitioning and potentially altered volume of distribution, differentiating it from the less lipophilic 4-methyl comparator in cell-based LCE inhibition assays [1].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | AlogP ≈ 5.3–5.5 (estimated); XLogP3 ≈ 4.8–5.0 (estimated) |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-2-fluoro-5-(4-methylpiperidine-1-sulfonyl)benzamide: AlogP = 4.91, logD = 4.91 (pH 7.4) |
| Quantified Difference | Δ logP ≈ +0.4 to +0.6 |
| Conditions | In silico prediction (AlogP/XLogP3); no experimental logP/logD data available for target compound. |
Why This Matters
A logP difference of 0.4–0.6 can translate to a 2.5–4× difference in octanol-water partition coefficient, directly impacting passive membrane permeability and non-specific binding in cell-based assays, making the target compound more suitable for intracellular target engagement studies.
- [1] Nagase T, Sasaki T, Takahashi T. 3-substituted sulfonyl piperidine derivative. United States Patent US 8,188,280 B2. LCE inhibition assay context; lipophilic substitution patterns associated with potency shifts. Issued May 29, 2012. View Source
